molecular formula C6H8N2O2S B3037736 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid CAS No. 57001-28-2

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B3037736
CAS No.: 57001-28-2
M. Wt: 172.21 g/mol
InChI Key: SVTUOAQARVNGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aminoethyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. The aminoethyl group can be introduced through subsequent reactions involving ethylenediamine or similar reagents .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amides, esters, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiazole ring itself can participate in π-π stacking interactions and coordinate with metal ions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the aminoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(2-aminoethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-2-1-5-8-4(3-11-5)6(9)10/h3H,1-2,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUOAQARVNGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.